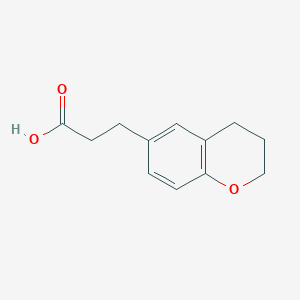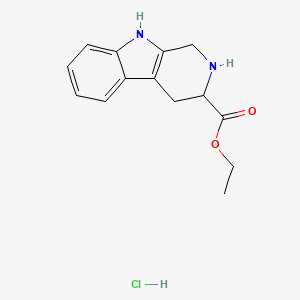
2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid, also known as 3-Carboxy-1,2,3,4-tetrahydro-2-carboline, NSC 96912, 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid, and CCRIS 6486 , is a chemical compound. It is a member of the class of beta-carbolines that is 1,2,3,4-tetrahydro-beta-carboline substituted at position 3 by a carboxy group .
Molecular Structure Analysis
The molecular formula of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid is C12H12N2O2 . The molecular weight is 216.24 . The canonical SMILES structure is C1C (NCC2=C1C3=CC=CC=C3N2)C (=O)O .Physical and Chemical Properties Analysis
The melting point of 2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid is 289 °C (dec.) (lit.) . The boiling point is predicted to be 485.0±45.0 °C . The density is predicted to be 1.377±0.06 g/cm3 .Scientific Research Applications
Binding Affinity and Receptor Interaction
2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride and its derivatives exhibit a notable affinity for the benzodiazepine receptor. The interaction of various esters of beta-carboline-3-carboxylic acid with this receptor was notably influenced by the molecular size, hydrophobic, and electronic parameters of the ester alcohol component (Lippke et al., 1983). Additionally, a study demonstrated that different beta-carboline-3-carboxylic acid esters, including the methyl, ethyl, and propyl esters, possess varying inhibitory effects on flunitrazepam binding, with in vitro and in vivo variances implying distinct agonistic and antagonistic actions at recognition sites (Oakley & Jones, 1982).
GABA Receptor Modulation
These compounds also modulate the binding of GABA (Gamma-Aminobutyric Acid) to rat brain membranes, with the ethyl and propyl esters acting as benzodiazepine antagonists in reversing the stimulation of GABA binding by diazepam. This modulation aligns with the pharmacological and behavioral actions of these esters, supporting the hypothesis that their actions are mediated via a GABA-benzodiazepine receptor complex (Skerritt, Johnston, & Braestrup, 1982).
Pharmacological Implications
Differential pharmacological effects have been observed in various studies, where the ethyl ester of beta-carboline-3-carboxylic acid and its derivatives exhibit distinct behavioral and physiological effects. For instance, the ethyl ester has been noted for its high affinity for benzodiazepine receptors and can induce acute behavioral syndromes in primates, which are blocked by benzodiazepines and specific benzodiazepine receptor antagonists. These findings suggest that the benzodiazepine receptor might have several subsites or functional domains that recognize agonists, antagonists, or active antagonists such as beta-carboline-3-carboxylic acid ethyl ester (Ninan et al., 1982).
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-tumor activity , suggesting potential targets within cancer pathways.
Mode of Action
For instance, some derivatives have been found to inhibit the proliferation of cancer cells .
Biochemical Pathways
Related compounds have been associated with the regulation of cell death pathways via protein misfolding .
Pharmacokinetics
It’s known that similar compounds have the effect of substantially lowering blood pressure for an extended period of time , suggesting potential pharmacokinetic properties.
Result of Action
Related compounds have been found to exhibit anti-tumor activity, inhibiting the proliferation of cancer cells in a dose-dependent manner .
Biochemical Analysis
Biochemical Properties
2,3,4,9-Tetrahydro-1H-beta-carboline-3-carboxylic acid ethyl ester hydrochloride plays a crucial role in biochemical reactions. It interacts with enzymes such as monoamine oxidase type A (MAO-A), where it acts as a competitive selective inhibitor . This interaction inhibits the breakdown of monoamines, thereby affecting neurotransmitter levels. Additionally, it has been observed to interact with serotonin and epinephrine transporters, acting as a potent reuptake inhibitor . These interactions highlight the compound’s potential in modulating neurotransmitter activity and its relevance in neuropharmacology.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, particularly those involving monoamines. By inhibiting MAO-A, the compound increases the levels of serotonin and epinephrine, which can alter cell signaling and gene expression . This modulation can impact cellular metabolism and overall cell function. Furthermore, the compound has been shown to affect platelet aggregation in human platelets, indicating its potential role in cardiovascular health .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of MAO-A, inhibiting its activity and preventing the breakdown of monoamines . This inhibition leads to increased levels of neurotransmitters such as serotonin and epinephrine. Additionally, the compound’s interaction with serotonin and epinephrine transporters enhances its reuptake inhibition properties . These molecular interactions underline the compound’s potential therapeutic applications in treating disorders related to neurotransmitter imbalances.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory effects on MAO-A over extended periods . Long-term studies have indicated that the compound can sustain increased neurotransmitter levels, leading to prolonged effects on cell signaling and metabolism
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At lower doses, the compound effectively inhibits MAO-A and increases neurotransmitter levels without significant adverse effects . At higher doses, toxic effects such as convulsions and anxiety have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications to minimize adverse effects while maximizing therapeutic benefits.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450, which facilitate its breakdown and elimination from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is distributed widely across various tissues, with a significant accumulation in the brain due to its interactions with neurotransmitter transporters . This distribution pattern is essential for its pharmacological effects, particularly in modulating neurotransmitter levels in the central nervous system.
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it interacts with MAO-A . This localization is critical for its inhibitory effects on monoamine metabolism. Additionally, the compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity and function .
Properties
IUPAC Name |
ethyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c1-2-18-14(17)12-7-10-9-5-3-4-6-11(9)16-13(10)8-15-12;/h3-6,12,15-16H,2,7-8H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAARNKBGEZGYMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2=C(CN1)NC3=CC=CC=C23.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


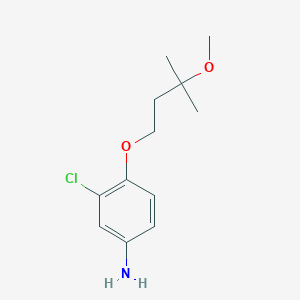
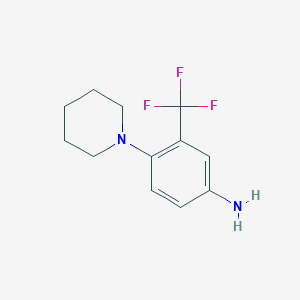

![6-(2-Hydroxy-ethyl)-3-methyl-5-oxo-5,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-7-carboxylic acid](/img/structure/B1310288.png)
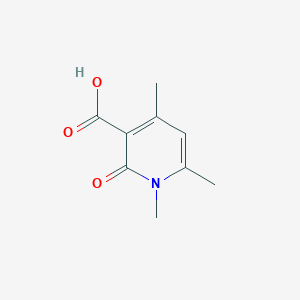
![[1-(4-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310292.png)
![[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310303.png)

![3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1310309.png)


